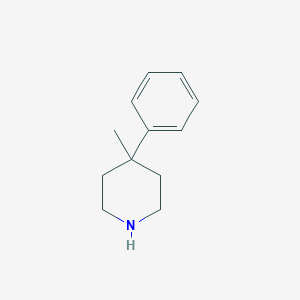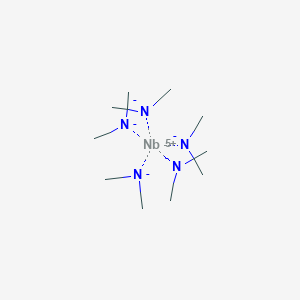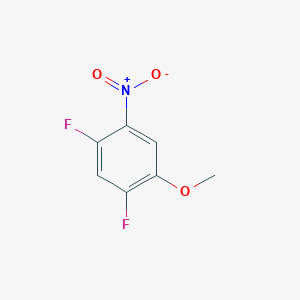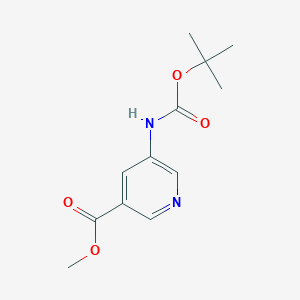
Methyl 5-(tert-butoxycarbonylamino)nicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-(tert-butoxycarbonylamino)nicotinate is a compound with the CAS Number: 168618-38-0 and a molecular weight of 252.27 . It is a white solid and is not intended for human or veterinary use, but for research purposes.
Molecular Structure Analysis
The molecular formula of Methyl 5-(tert-butoxycarbonylamino)nicotinate is C12H16N2O4 . The Inchi Code is 1S/C12H16N2O4/c1-12(2,3)18-11(16)14-9-5-8(6-13-7-9)10(15)17-4/h5-7H,1-4H3,(H,14,16) .Physical And Chemical Properties Analysis
Methyl 5-(tert-butoxycarbonylamino)nicotinate is a white solid with a molecular weight of 252.27 . It should be stored at room temperature .Applications De Recherche Scientifique
-
Tuberculosis Diagnosis
- Field : Medical Science
- Application : Methyl nicotinate (MN) is a volatile organic marker of Mycobacterium tuberculosis. Its detection in human breath can facilitate non-invasive, rapid, and accurate epidemic screening of tuberculosis infection .
- Method : Two different methods were used in the studies I found. One used a fluorescent assay consisting of CdTe quantum dots (QD) and cobalt-metalized tetrakis (4-carboxyphenyl) porphyrin (CoTCPP) nanosheets . The other used a sensing platform designed with silicon nanowires (SiNWs) and titanium dioxide (TiO2) nanoparticles .
- Results : The fluorescent assay showed sensitivity and selectivity to detect MN in vapor samples with a limit of detection of 0.59 μM . The TiO2/SiNWs sensor demonstrated good accuracy and reproducibility with a limit of detection (LOD) of 10 ppb .
-
Pharmaceutical Formulation Analysis
- Field : Pharmaceutical Science
- Application : Methyl nicotinate (MN) is assessed simultaneously with other compounds in pharmaceutical formulations .
- Method : The high-performance liquid chromatography–diode array detector (HPLC–DAD) approach was used for the simultaneous assessment .
- Results : The limits of detection of MN were found to be 0.0144 .
-
Muscle and Joint Pain Relief
- Field : Medical Science
- Application : Methyl nicotinate is used as an active ingredient in over-the-counter topical preparations indicated for muscle and joint pain . It’s thought to involve peripheral vasodilation .
- Method : It’s applied topically to the affected area .
- Results : The application provides temporary relief of aches and pains in muscles, tendons, and joints .
-
Improving Peripheral Blood Collection
- Field : Medical Science
- Application : Local application of methyl nicotinate solution can change the content and proportion of blood cells in peripheral blood samples .
- Method : The solution is applied locally to the area where the blood sample is to be collected .
- Results : The treatment is considered a safe and reliable method for improving peripheral blood collection .
Safety And Hazards
Propriétés
IUPAC Name |
methyl 5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-12(2,3)18-11(16)14-9-5-8(6-13-7-9)10(15)17-4/h5-7H,1-4H3,(H,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWQMWYMMDOSOEP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN=CC(=C1)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20596733 |
Source


|
| Record name | Methyl 5-[(tert-butoxycarbonyl)amino]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20596733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(tert-butoxycarbonylamino)nicotinate | |
CAS RN |
168618-38-0 |
Source


|
| Record name | Methyl 5-[(tert-butoxycarbonyl)amino]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20596733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

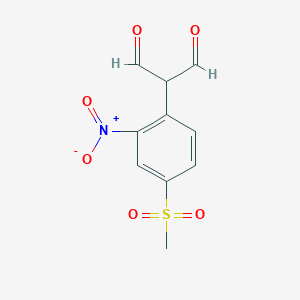
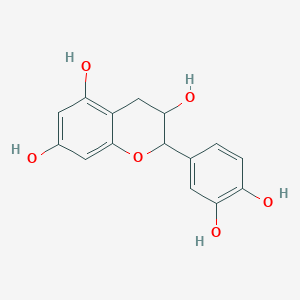
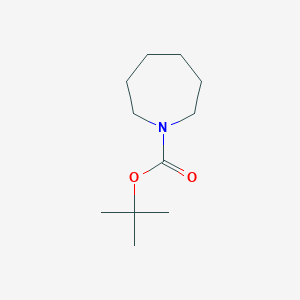
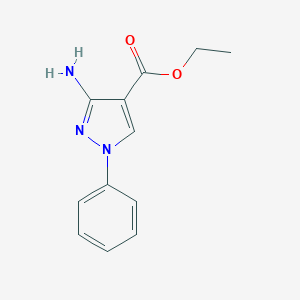
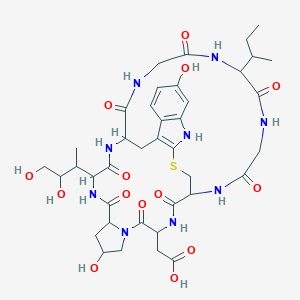
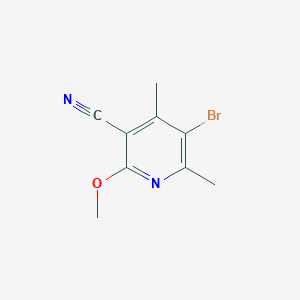
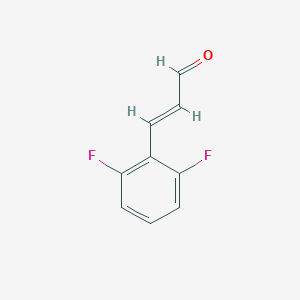
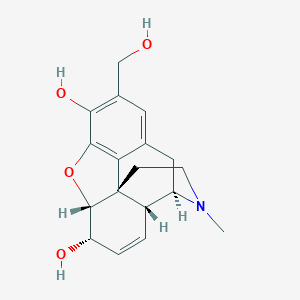
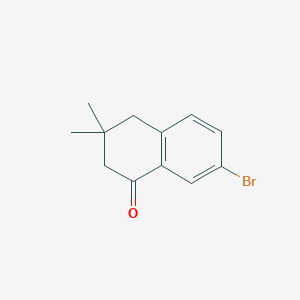
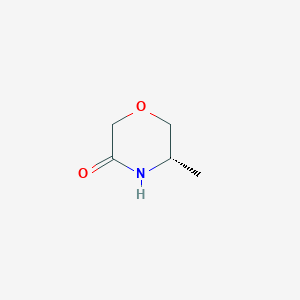
![[3-(4-Methylphenyl)sulfonyloxy-2,2-bis[(4-methylphenyl)sulfonyloxymethyl]propyl] 4-methylbenzenesulfonate](/img/structure/B175435.png)
